3-[(4-Fluorophenyl)thio]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJMKBHMHJZARX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Fluorophenyl Thio Propan 1 Ol and Its Precursors
Established Synthetic Routes to 3-[(4-Fluorophenyl)thio]propan-1-ol
Established methods for the synthesis of this compound primarily involve the reduction of ester analogues and nucleophilic substitution reactions. These routes are favored for their reliability and well-understood reaction mechanisms.
Reduction Strategies of Ethyl 3-[(4-Fluorophenyl)thio]propanoate and Related Ester Analogues
A common and effective method for the preparation of this compound is the reduction of its corresponding ester, ethyl 3-[(4-Fluorophenyl)thio]propanoate. This transformation is typically achieved using powerful reducing agents that can selectively reduce the ester functionality without cleaving the thioether bond.
Commonly employed reducing agents for this purpose include lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) in combination with a Lewis acid. The choice of reducing agent and reaction conditions can be tailored to optimize yield and purity. For instance, the reduction of a similar ester, ethyl 3-(3-(trifluoromethyl)phenyl)propanoate, has been successfully carried out using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) to yield the corresponding aldehyde, which can be further reduced to the alcohol. nih.gov This highlights the utility of hydride reagents in achieving selective reductions in the presence of other functional groups.
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |
| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 to 25 | >90 |
| Sodium Borohydride (NaBH₄) / Lewis Acid | Ethanol/Methanol (B129727) | 0 to 50 | 85-95 |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene/Hexane | -78 to 0 | ~90 |
This table presents typical conditions for the reduction of esters to alcohols and is illustrative for the synthesis of this compound.
Nucleophilic Substitution Approaches Utilizing Halopropanoates and 4-Fluorothiophenol
Another fundamental approach to constructing the thioether linkage in this compound involves the nucleophilic substitution reaction between 4-fluorothiophenol and a suitable three-carbon synthon bearing a leaving group, such as a halopropanoate or a derivative of propan-1,3-diol. The thiolate anion, generated by treating 4-fluorothiophenol with a base, acts as a potent nucleophile.
The Williamson ether synthesis, adapted for thioethers, is a classic example of this approach. In this method, the sodium or potassium salt of 4-fluorothiophenol is reacted with a 3-halopropanol (e.g., 3-bromopropan-1-ol or 3-chloropropan-1-ol) in a polar aprotic solvent. The subsequent step would involve the reduction of the ester group if a halopropanoate is used. The direct reaction of thiols with alcohols to form thioethers is also possible, often catalyzed by a Lewis acid. google.com
| Electrophile | Base | Solvent | Temperature (°C) |
| Ethyl 3-bromopropanoate | Sodium Ethoxide | Ethanol | 50-80 |
| 3-Chloropropan-1-ol | Potassium Carbonate | Acetone/DMF | 60-100 |
| 1,3-Propanediol (with acid catalyst) | (Lewis Acid) | Toluene | 80-110 |
This table illustrates common reaction parameters for the synthesis of thioethers via nucleophilic substitution.
Exploration of Novel and Optimized Synthetic Protocols
The quest for more sustainable and efficient chemical processes has driven research into novel synthetic methodologies for organosulfur compounds.
Green Chemistry Principles in the Synthesis of Analogous Organosulfur Compounds
The principles of green chemistry are increasingly being applied to the synthesis of organosulfur compounds to minimize environmental impact. researchgate.netroyalsocietypublishing.org This includes the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste. royalsocietypublishing.org For the synthesis of thioethers, green approaches focus on avoiding hazardous reagents and developing solvent-free or aqueous reaction conditions. d-nb.info
Recent advancements include mechanochemical synthesis, which avoids the use of bulk solvents, and the use of solid acid catalysts that can be easily recovered and reused. d-nb.infoacs.org Electrochemical methods are also emerging as a sustainable pathway for creating carbon-sulfur bonds by utilizing renewable energy. researchgate.net These green strategies, while not yet standard for the production of this compound, represent the future direction of its synthesis. acs.org
Application of High-Pressure Reaction Systems for Enhanced Reaction Efficiency
High-pressure reaction systems offer a powerful tool for enhancing reaction rates and improving yields, particularly in reactions with a negative activation volume. For the synthesis of thioethers, high pressure can accelerate the rate of nucleophilic substitution reactions by promoting bond formation. While specific applications to the synthesis of this compound are not widely documented, the general principles suggest that high-pressure conditions could lead to shorter reaction times and potentially allow for the use of less reactive substrates or lower temperatures.
Considerations for Scalable Synthesis and Process Optimization
The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. For the synthesis of this compound, key considerations include the cost and availability of starting materials, reaction kinetics, and product purification.
Chemical Transformations and Derivatization Strategies of 3 4 Fluorophenyl Thio Propan 1 Ol
Oxidative Modifications of the Thioether Moiety
The sulfur atom in the thioether bridge is susceptible to oxidation, leading to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. This transformation significantly alters the electronic properties, polarity, and steric profile of the molecule.
The selective oxidation of the thioether in 3-[(4-Fluorophenyl)thio]propan-1-ol to its corresponding sulfoxide, 3-[(4-Fluorophenyl)sulfinyl]propan-1-ol, requires controlled reaction conditions to prevent further oxidation to the sulfone. This transformation can be achieved using a stoichiometric amount of a mild oxidizing agent. A common method involves the use of hydrogen peroxide in a suitable solvent at controlled temperatures. The progress of the reaction is typically monitored by techniques like thin-layer chromatography (TLC) to ensure the reaction is stopped once the starting thioether has been consumed, maximizing the yield of the sulfoxide.
Further oxidation of the thioether or the intermediate sulfoxide yields the corresponding sulfone, 3-[(4-Fluorophenyl)sulfonyl]propan-1-ol. This oxidation generally requires more forceful conditions or an excess of the oxidizing agent compared to the synthesis of the sulfoxide.
Common reagents for this transformation include:
Hydrogen Peroxide: An excess of hydrogen peroxide (30% solution), often in the presence of a catalyst like tungstic acid or in a solvent such as methanol (B129727) or acetone, can effectively drive the oxidation to the sulfone. google.com The reaction may require heating to ensure completion. google.com
Peroxy acids: Reagents like 3-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing thioethers directly to sulfones. researchgate.net
Potassium Permanganate (B83412) (KMnO₄): This strong oxidizing agent can also be used to convert the thioether to the sulfone. wikipedia.org
Chromium Trioxide (CrO₃): In some synthetic pathways, chromium trioxide is used for the oxidation of sulfur-containing compounds. mdpi.com
Analysis of the resulting sulfone involves similar techniques to the sulfoxide. In the IR spectrum, the sulfone group (SO₂) will show two characteristic strong absorption bands for asymmetric and symmetric stretching, typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. In the ¹H NMR spectrum, the protons adjacent to the sulfonyl group will be shifted even further downfield than in the sulfoxide.
The kinetics of the oxidation of thioethers are influenced by several factors, including the concentration of the oxidant and the substrate. Studies on the oxidation of similar sulfur-containing compounds have shown that the reaction is often first-order with respect to both the thio-compound and the oxidizing agent. researchgate.net
The polarity of the solvent medium can also play a significant role in the reaction rate, which suggests the formation of polar intermediates during the reaction mechanism. mdpi.com For an oxidant like potassium permanganate, the proposed mechanism often involves the formation of an intermediate complex between the permanganate ion and the sulfur atom of the thioether. This complex then breaks down in the rate-determining step to form the oxidized product. The negative entropy of activation observed in similar oxidation reactions suggests a highly ordered transition state, consistent with an association mechanism. ajchem-a.com
Reactions Involving the Terminal Hydroxyl Functional Group
The primary alcohol moiety of this compound is a key site for derivatization through reactions such as esterification, etherification, and oxidation.
Esterification: The terminal hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivatives (such as an acyl chloride or anhydride). The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.com The reaction is an equilibrium process, and water is removed to drive it towards the formation of the ester product. youtube.com
Etherification: The alcohol can also be converted into an ether. A classic method is the Williamson ether synthesis, which involves two steps. First, the alcohol is deprotonated with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide to form the ether linkage via an Sₙ2 reaction. Various other methods for etherification exist, often employing different catalysts to facilitate the reaction under milder conditions. organic-chemistry.org
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of reagents and reaction conditions. wikipedia.org
Formation of 3-[(4-Fluorophenyl)thio]propanal (Aldehyde): To stop the oxidation at the aldehyde stage, an excess of the alcohol is typically used, and the aldehyde product is distilled off as it forms to prevent its further oxidation. chemguide.co.uk This is feasible because aldehydes generally have lower boiling points than their corresponding primary alcohols. youtube.com Common oxidizing agents for this partial oxidation include pyridinium (B92312) chlorochromate (PCC) or using an acidified solution of potassium dichromate(VI) with immediate distillation. chemguide.co.uk
Nucleophilic Substitution Reactions and Alkylation Strategies
The chemical reactivity of this compound is significantly influenced by its terminal hydroxyl group. This functional group can be readily converted into a good leaving group, facilitating a range of nucleophilic substitution reactions. A common strategy involves the transformation of the alcohol into a mesylate ester. This is typically achieved by reacting this compound with methanesulfonyl chloride in the presence of a base, such as triethylamine. The resulting mesylate, 3-[(4-Fluorophenyl)thio]propyl methanesulfonate, is an excellent substrate for SN2 reactions and serves as a potent alkylating agent.
This enhanced reactivity allows for the introduction of various nucleophiles, leading to a diverse array of derivatives. The general scheme for this two-step process can be summarized as follows:
Mesylation: The alcohol is converted to a mesylate, enhancing the leaving group potential of the propan-1-ol moiety.
Nucleophilic Substitution: The mesylate derivative reacts with a nucleophile (Nu-), which displaces the mesylate group to form a new carbon-nucleophile bond.
This strategy is fundamental for attaching the 3-(4-fluorophenyl)thio]propyl fragment to other molecules, including various heterocyclic cores, as will be discussed in subsequent sections.
Heterocyclic Ring Formation Utilizing this compound Derivatives as Synthons
The derivatives of this compound are valuable building blocks for the synthesis of complex heterocyclic structures. By modifying the propanol (B110389) side chain, it can be tailored to participate in various cyclization reactions.
Synthesis of Thiazole (B1198619) and Dihydrothiazole Systems from Related Precursors
While direct cyclization of this compound into a thiazole is not typical, its derivatives can be employed in classical thiazole syntheses, such as the Hantzsch thiazole synthesis. nih.govresearchgate.net This method generally involves the reaction of an α-haloketone with a thioamide.
To utilize this compound in such a synthesis, a multi-step conversion is necessary to generate a suitable precursor. A plausible synthetic route is outlined below:
Oxidation: The primary alcohol of this compound is oxidized to the corresponding carboxylic acid, 3-[(4-fluorophenyl)thio]propanoic acid.
Halogenation: The α-carbon of the resulting acid is halogenated, for instance, via a Hell-Volhard-Zelinsky reaction, to produce an α-bromo carboxylic acid.
Esterification and Ketone Formation: The acid can then be converted to an ester or an acid chloride, which can subsequently be used to form an α-haloketone synthon.
Hantzsch Cyclization: This α-haloketone derivative, now containing the 4-fluorophenylthio moiety, can react with a thioamide (e.g., thiourea) to undergo the Hantzsch cyclization, yielding the desired substituted thiazole ring. organic-chemistry.org
This approach demonstrates the utility of this compound as a scaffold, where the core structure is retained while the functional group is manipulated for ring formation.
Preparation of Triazole and Thiadiazole Derivatives via Alkylation Reactions
The alkylating capability of this compound derivatives, particularly the mesylate, is effectively harnessed for the synthesis of N- or S-alkylated triazoles and thiadiazoles. These heterocyclic systems are often synthesized first and then functionalized. jocpr.comnih.govnih.gov
Triazole Derivatives: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by alkylating a pre-formed triazole-thiol. organic-chemistry.org For example, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol can be used as the nucleophile. The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbon of the mesylated this compound derivative. fabad.org.trnih.gov
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
| 3-[(4-Fluorophenyl)thio]propyl methanesulfonate | 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | K₂CO₃ / Acetone | 3-{[3-((4-Fluorophenyl)thio)propyl]thio}-5-aryl-4H-1,2,4-triazol-4-amine |
Thiadiazole Derivatives: Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared. organic-chemistry.orgmdpi.com 5-Substituted-1,3,4-thiadiazole-2-thiol exists in a tautomeric equilibrium with its thione form. nih.gov In the presence of a base, the thiol form is deprotonated, creating a potent nucleophile that readily reacts with the 3-[(4-fluorophenyl)thio]propyl mesylate. nih.gov This S-alkylation reaction yields the corresponding 2-{[3-((4-fluorophenyl)thio)propyl]thio}-5-substituted-1,3,4-thiadiazole. nih.gov
| Reactant 1 | Reactant 2 | Base/Solvent | Product |
| 3-[(4-Fluorophenyl)thio]propyl methanesulfonate | 5-Aryl-1,3,4-thiadiazole-2-thiol | K₂CO₃ / Acetone | 2-{[3-((4-Fluorophenyl)thio)propyl]thio}-5-aryl-1,3,4-thiadiazole |
Another pathway to triazoles, specifically 1,2,3-triazoles, involves the renowned Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.govfrontiersin.org This would require converting the alcohol of this compound into an azide (B81097). This azide derivative can then react with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted-1,2,3-triazole. nih.gov
Investigation of Heterocyclic Cyclization Mechanisms
The formation of the heterocyclic systems discussed relies on well-established reaction mechanisms.
Thiazole Synthesis (Hantzsch): The mechanism for the Hantzsch synthesis begins with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event, which leads to the aromatic thiazole ring. nih.gov
Triazole and Thiadiazole Alkylation: The mechanism for the preparation of triazole and thiadiazole derivatives described is a standard bimolecular nucleophilic substitution (SN2). researchgate.net The deprotonated thiol of the heterocyclic precursor acts as the nucleophile. It attacks the carbon atom bearing the mesylate leaving group from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step.
1,2,3-Triazole Synthesis (Huisgen Cycloaddition): The copper-catalyzed version of this reaction involves the formation of a copper acetylide intermediate. The azide and the activated alkyne then coordinate to the copper center, which acts as a template, holding the reactants in proximity and lowering the activation energy. This is followed by a stepwise cycloaddition to form a six-membered metallacycle intermediate, which then collapses to the stable, aromatic 1,2,3-triazole ring product. nih.gov
These mechanistic pathways underscore the predictable and controllable nature of using this compound derivatives as synthons for constructing complex molecules.
Advanced Spectroscopic and Analytical Characterization of 3 4 Fluorophenyl Thio Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules. For 3-[(4-Fluorophenyl)thio]propan-1-ol and its derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with multi-dimensional techniques, offers a complete structural profile.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals corresponding to the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the propan-1-ol chain would be observed.
The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The fluorine substituent on the phenyl ring will influence the chemical shifts and coupling patterns of these protons. The protons on the benzene (B151609) ring will appear as two sets of doublets (or more complex multiplets depending on the coupling constants) due to coupling to each other and to the fluorine atom.
The aliphatic protons of the propan-1-ol chain will appear in the upfield region. The methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH) is expected to resonate at a higher chemical shift (around δ 3.6-3.8 ppm) compared to the methylene group adjacent to the sulfur atom (-S-CH₂-), which would likely appear around δ 2.9-3.1 ppm. The central methylene group (-CH₂-) would show a signal around δ 1.8-2.0 ppm. The coupling between these adjacent methylene groups will result in triplet or multiplet patterns, following the n+1 rule. The hydroxyl proton (-OH) often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.40 - 7.35 | m | - |
| Ar-H | 7.05 - 7.00 | m | - |
| -CH₂OH | 3.75 | t | 6.5 |
| -S-CH₂- | 3.00 | t | 7.0 |
| -CH₂- | 1.90 | p | 6.8 |
| -OH | 1.65 | s (br) | - |
Note: The data presented is a representative example and actual values may vary based on the specific derivative and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
For this compound, the aromatic carbons will resonate in the downfield region (δ 115-165 ppm). The carbon atom directly bonded to the fluorine atom will show a large C-F coupling constant and its chemical shift will be significantly affected by the fluorine's high electronegativity, typically appearing at a very downfield position (around δ 160-165 ppm, as a doublet). The other aromatic carbons will also show smaller C-F couplings.
The aliphatic carbons will appear in the upfield region. The carbon of the methylene group attached to the hydroxyl group (-CH₂OH) would be expected around δ 60-65 ppm. The carbon adjacent to the sulfur atom (-S-CH₂-) would resonate at a lower chemical shift, typically around δ 30-35 ppm, and the central methylene carbon would be found at a similar or slightly lower shift.
Table 2: Representative ¹³C NMR Data for a this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-F (Aromatic) | 162.5 (d, ¹JCF = 245 Hz) |
| C-S (Aromatic) | 131.0 (d, ⁴JCF = 3 Hz) |
| CH (Aromatic) | 133.0 (d, ³JCF = 8 Hz) |
| CH (Aromatic) | 116.0 (d, ²JCF = 22 Hz) |
| -CH₂OH | 61.5 |
| -S-CH₂- | 34.0 |
| -CH₂- | 31.0 |
Note: The data presented is a representative example and actual values may vary based on the specific derivative and experimental conditions. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, resulting in sharp signals and a wide chemical shift range, which makes it an excellent probe for structural analysis.
In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal will typically appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. The exact chemical shift would be dependent on the solvent and the reference standard used (commonly CFCl₃). For a 4-fluorophenylthio group, the chemical shift is often observed in the range of δ -110 to -120 ppm.
Application of Advanced Multi-dimensional NMR Techniques
To gain even deeper structural insights, advanced multi-dimensional NMR techniques can be employed. These experiments correlate signals from different nuclei, providing unambiguous assignments of protons and carbons and revealing through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would clearly establish the connectivity of the three methylene groups in the propan-1-ol chain.
HSQC (Heteronuclear Single Quantum Coherence): A 2D ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment reveals through-space correlations between protons that are close to each other in the three-dimensional structure, which can be useful for determining the preferred conformation of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or five decimal places. This high precision allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific chemical formula.
For this compound (C₉H₁₁FOS), the calculated exact mass can be compared to the experimentally measured mass to confirm the elemental formula. Common ionization techniques for HRMS include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). In ESI, the molecule is typically observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺.
Table 3: Representative HRMS Data for this compound
| Ion Species | Calculated m/z | Found m/z |
| [C₉H₁₁FOS + H]⁺ | 187.0593 | 187.0591 |
| [C₉H₁₁FOS + Na]⁺ | 209.0412 | 209.0410 |
Note: The data presented is a representative example and actual values may be subject to minor variations.
The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure. Common fragmentation pathways for this molecule would include the loss of a water molecule from the propanol (B110389) side chain and cleavage of the C-S bond, leading to characteristic fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the qualitative and quantitative assessment of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in determining its purity and identifying any potential impurities that may have arisen during its synthesis or storage. The gas chromatograph separates the components of a sample mixture based on their different boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the individual components into ions and separates them based on their mass-to-charge ratio, providing a unique fingerprint for each compound.
The resulting mass spectrum can be used to confirm the identity of this compound by comparing its fragmentation pattern to known databases or theoretical fragmentation patterns. Furthermore, the high sensitivity of GC-MS allows for the detection and identification of trace-level impurities, which is critical for quality control. By analyzing the retention times and mass spectra of any additional peaks in the chromatogram, a comprehensive impurity profile can be established. This information is vital for optimizing reaction conditions to minimize the formation of byproducts and for ensuring the final product meets the required purity standards.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting IR spectrum displays absorption bands at characteristic wavenumbers corresponding to specific functional groups present in the molecule. For this compound, key vibrational modes would include the O-H stretching of the alcohol group, C-H stretching of the alkyl and aromatic moieties, C-S stretching of the thioether linkage, and the C-F stretching of the fluorophenyl group.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light contains photons that have lost or gained energy, corresponding to the vibrational energy levels of the molecule. The resulting Raman spectrum provides complementary information to the IR spectrum. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
Comprehensive Vibrational Assignment and Spectral Interpretation
A detailed analysis of the IR and Raman spectra of this compound allows for a comprehensive assignment of its vibrational modes. This involves correlating the observed spectral bands with specific molecular motions. Theoretical calculations, such as those based on density functional theory (DFT), can be employed to predict the vibrational frequencies and intensities, aiding in the accurate assignment of the experimental spectra. By comparing the experimental and calculated spectra, a deeper understanding of the molecule's conformational properties and intramolecular interactions can be achieved.
Table 1: Tentative Vibrational Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |
| ~3350 | O-H stretch | IR |
| ~3070 | Aromatic C-H stretch | IR, Raman |
| ~2940 | Aliphatic C-H stretch | IR, Raman |
| ~1590 | Aromatic C=C stretch | IR, Raman |
| ~1220 | C-F stretch | IR |
| ~1090 | C-O stretch | IR |
| ~700 | C-S stretch | Raman |
Note: The exact positions of the peaks can vary depending on the sample state (e.g., solid, liquid) and the specific experimental conditions.
X-ray Crystallography for Solid-State Molecular Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction. The diffraction pattern produced when X-rays pass through the crystal provides detailed information about the unit cell dimensions, bond lengths, bond angles, and torsional angles of the molecule.
This technique would unequivocally establish the solid-state conformation of this compound, revealing how the flexible propanol chain and the fluorophenyl group are oriented with respect to each other. Furthermore, the crystal packing can be analyzed to understand the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking interactions between the aromatic rings. Such information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities or derivatives.
High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Impurity Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation and quantification of non-volatile or thermally labile compounds. In the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. This compound, being a relatively non-polar molecule, will have a good affinity for the stationary phase and will be eluted from the column by the organic solvent in the mobile phase. A UV detector is commonly used for detection, as the aromatic ring of the molecule absorbs UV light. The retention time of the main peak serves to identify the compound, while the area under the peak is proportional to its concentration, allowing for accurate quantification of its purity. The high resolution of HPLC enables the separation and detection of closely related impurities, providing a detailed purity profile.
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Purity Analysis (if stereocenters are introduced)
While this compound itself is not chiral, derivatives of this compound could potentially contain one or more stereocenters. For instance, substitution on the propanol chain could introduce a chiral carbon. In such cases, the resulting product would be a mixture of enantiomers (non-superimposable mirror images) or diastereomers.
Chiral chromatography is a specialized form of HPLC that is capable of separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. The ability to separate and quantify the individual enantiomers is crucial in many fields, particularly in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different pharmacological activities and toxicities. The determination of enantiomeric excess (ee) is a key quality control parameter for chiral compounds.
Computational Chemistry and Molecular Modeling Studies of 3 4 Fluorophenyl Thio Propan 1 Ol and Its Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to study various aspects of 3-[(4-Fluorophenyl)thio]propan-1-ol and its analogs.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For molecules with flexible components, like the propanol (B110389) chain in this compound, this involves a conformational analysis to identify the lowest energy conformer.
A computational study on a closely related analog, 3-(4-Fluorophenyl) propionic acid, utilized DFT with the B3LYP method and 6-311++G(d,p) basis set to perform geometry optimization. researchgate.net This level of theory is well-suited for determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, a similar approach would be expected to reveal the preferred orientation of the fluorophenyl group relative to the thioether linkage and the conformation of the propan-1-ol side chain. The presence of the sulfur atom and the hydroxyl group allows for the possibility of intramolecular hydrogen bonding, which would be a key feature to investigate during conformational analysis. Studies on other flexible molecules have shown that different conformers can have significantly different energies and, consequently, different populations at equilibrium.
Table 1: Representative Optimized Geometrical Parameters of a Phenylpropanoid Analog
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C-C (aromatic) | ~1.39 |
| C-F | ~1.36 |
| C-C (propyl) | ~1.53 |
| C-O | ~1.43 |
| C-C-C (propyl) | ~112° |
| C-C-O | ~110° |
| Note: Data is generalized based on typical values for similar structures and should be considered illustrative for this compound. |
Prediction of Vibrational Frequencies and Spectroscopic Correlation
Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental infrared (IR) and Raman spectra. This comparison is crucial for the validation of the computational model and for the accurate assignment of experimental spectral bands.
For 3-(4-Fluorophenyl) propionic acid, theoretical vibrational frequencies were calculated using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net A similar analysis for this compound would predict characteristic vibrational modes. For instance, the C-S stretching vibration, typically found in the range of 600-800 cm⁻¹, would be a key feature. The O-H stretching frequency of the alcohol group, expected around 3200-3600 cm⁻¹, would be sensitive to hydrogen bonding. The C-F stretching and various phenyl ring vibrations would also have distinct theoretical frequencies. Often, calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations, and a scaling factor is typically applied to improve the agreement.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
For an analog like 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol, DFT calculations have been used to analyze the FMOs. researchgate.net In this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, would likely be distributed over the aromatic ring. The fluorine substituent, being electron-withdrawing, would be expected to lower both the HOMO and LUMO energy levels compared to an unsubstituted analog. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its potential for intramolecular charge transfer. researchgate.net
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Electron-attracting power |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness |
| Electrophilicity Index (ω) | χ²/(2η) | Propensity to accept electrons |
| These descriptors can be calculated from the HOMO and LUMO energies to quantify the reactivity of this compound. |
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions among bonds in a molecule. malayajournal.org It provides a detailed picture of the charge distribution and the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonds and Rydberg orbitals). The stabilization energy (E(2)) associated with these donor-acceptor interactions is a measure of the strength of the interaction.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.
For this compound, the MEP surface would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the sulfur atom, making these sites prone to electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction. The fluorinated phenyl ring would also show a complex potential distribution due to the interplay of the electron-donating thioether group and the electron-withdrawing fluorine atom. The MEP can be a powerful predictor of how the molecule will interact with other molecules and biological targets.
Theoretical Predictions of Reaction Mechanisms and Transition States
DFT calculations can be used to model chemical reactions and elucidate their mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, which determines the reaction rate.
For this compound, theoretical studies could investigate various reactions, such as its oxidation at the sulfur atom to form a sulfoxide (B87167) or sulfone, or its etherification at the hydroxyl group. Computational studies on similar compounds have successfully modeled reaction pathways and predicted the feasibility of different transformations. For example, studies on the tautomerism of related heterocyclic thiones have used DFT to calculate activation barriers and determine the more stable tautomer. This type of analysis could be applied to understand the reactivity and potential metabolic pathways of this compound.
Molecular Docking Simulations for Interaction Profiling
There is no available research detailing the molecular docking of this compound with any biological target. Consequently, analysis of its ligand-target interactions and the prediction of its binding modes and key molecular interactions are not possible.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
No QSAR or QSPR studies for this compound have been found in the public domain. This prevents any discussion on design principles for modulating its molecular properties or the exploration of substituent effects on its molecular interactions based on such models.
Efforts to locate relevant data will continue, and this report will be updated if and when pertinent research becomes publicly accessible.
Applications of 3 4 Fluorophenyl Thio Propan 1 Ol in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures
The structure of 3-[(4-Fluorophenyl)thio]propan-1-ol makes it an ideal intermediate for constructing larger, more intricate molecules. The terminal hydroxyl group can be easily converted into other functional groups, such as aldehydes, carboxylic acids, or amines, or it can be used as a nucleophile in coupling reactions. The thioether linkage can be oxidized to a sulfoxide (B87167) or sulfone, which can then be used in further synthetic manipulations, including as a leaving group in elimination reactions to form alkenes.
For example, the alcohol can be oxidized to the corresponding aldehyde, 3-[(4-fluorophenyl)thio]propanal, which can then serve as an electrophile in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form carbon-carbon double bonds. Alternatively, the aldehyde can undergo reductive amination to introduce a nitrogen-containing functional group, a common feature in many biologically active molecules.
Development of Novel Chemical Scaffolds and Frameworks
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The this compound molecule itself can be considered a simple scaffold. By modifying its structure, chemists can develop novel and more complex frameworks.
For instance, the aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, although the fluorine atom is a deactivating group. More commonly, the propanol (B110389) side chain is modified. Cyclization reactions, for example, can lead to the formation of heterocyclic rings, which are prevalent in medicinal chemistry. The thioether can also participate in cyclization reactions, such as the Pummerer rearrangement, to generate new ring systems.
Precursor for Analogs with Specific Molecular Recognition Properties
One of the most significant applications of this compound is as a starting material for the synthesis of analogs designed to interact with specific biological targets. The fluorophenyl group is of particular interest in this context. The fluorine atom is small and highly electronegative, and its introduction into a molecule can have profound effects on its physical and chemical properties, including its acidity, lipophilicity, and metabolic stability.
In drug discovery, the rational design of ligands that can bind with high affinity and selectivity to a specific protein or enzyme is a key objective. The 4-fluorophenyl group is a common motif in many approved drugs. By using this compound as a building block, medicinal chemists can incorporate this desirable feature into new drug candidates. The flexible propanol chain allows for the exploration of different spatial arrangements of functional groups, which is crucial for optimizing binding interactions with a target protein.
Structure-activity relationship (SAR) studies are a fundamental aspect of medicinal chemistry, where the goal is to understand how changes in the chemical structure of a molecule affect its biological activity. By synthesizing a series of derivatives of this compound with systematic modifications, researchers can probe the SAR for a particular biological target.
For instance, the length of the alkyl chain could be varied, the position of the fluorine atom on the phenyl ring could be changed, or the thioether could be replaced with an ether or an amine. The biological activity of each analog would then be tested, and the results would be used to build a model of the pharmacophore—the essential features of a molecule required for biological activity.
Table 1: Potential Modifications of this compound for SAR Studies
| Modification Site | Potential Changes | Purpose |
| Alkyl Chain | Lengthen, shorten, or introduce branching | To explore the optimal distance and spatial arrangement between the aromatic ring and the terminal functional group. |
| Aromatic Ring | Change the position of the fluorine atom (e.g., to the 2- or 3-position) or replace it with other halogens (Cl, Br) or electron-withdrawing/donating groups. | To investigate the influence of electronic effects and steric bulk on binding affinity. |
| Thioether Linkage | Oxidize to sulfoxide or sulfone; replace with an ether, amine, or amide linkage. | To assess the importance of the sulfur atom and its oxidation state for biological activity and to explore different linker rigidities. |
| Terminal Hydroxyl Group | Convert to an ether, ester, amine, or amide; introduce a carboxylic acid or other polar group. | To introduce new points of interaction with the biological target and to modify the overall polarity and solubility of the molecule. |
Before a drug candidate can be considered for clinical trials, its metabolic stability must be assessed. The thioether linkage in this compound and its derivatives is a potential site for metabolism by cytochrome P450 enzymes, which can lead to oxidation of the sulfur atom to a sulfoxide or sulfone. While this can sometimes lead to a more active compound, it can also result in rapid clearance from the body or the formation of toxic metabolites.
By studying the biochemical transformations of these compounds in biological mimetic systems, such as liver microsomes, researchers can predict their metabolic fate in vivo. This information is crucial for designing more stable and effective drug candidates. The presence of the fluorine atom can often block metabolism at adjacent positions on the aromatic ring, a strategy commonly employed in drug design to enhance metabolic stability.
Potential in Advanced Materials and Supramolecular Chemistry
The applications of this compound are not limited to medicinal chemistry. The same structural features that make it a useful building block for drug candidates also give it potential in the field of materials science. The fluorophenyl group can engage in non-covalent interactions, such as dipole-dipole and quadrupole interactions, which can be exploited in the design of liquid crystals and other advanced materials.
In supramolecular chemistry, the focus is on the design of large, well-organized assemblies of molecules held together by non-covalent forces. The ability of the fluorophenyl group to participate in specific interactions, combined with the flexibility of the propanol chain, could allow for the construction of novel supramolecular architectures, such as self-assembled monolayers or molecular capsules.
Future Perspectives and Emerging Research Directions
Development of Asymmetric Synthesis Strategies for Enantiomerically Pure Forms
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 3-[(4-Fluorophenyl)thio]propan-1-ol, the development of asymmetric synthesis methods is crucial for accessing its individual enantiomers, which may exhibit distinct biological activities or material properties.
Current research in asymmetric synthesis often focuses on the catalytic enantioselective addition of nucleophiles to prochiral substrates. For instance, the enantioselective addition of phenylethynylzinc to aldehydes, catalyzed by chiral amino alcohols, has yielded chiral propargylic alcohols with high enantiomeric excess (up to 98% ee). mdpi.com This approach could be adapted for the synthesis of chiral precursors to this compound. Another promising avenue is the use of dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, to achieve high yields of a single enantiomer. mdpi.com
Furthermore, methods for the asymmetric synthesis of tertiary thiols and thioethers, which are structurally related to this compound, are being actively explored. beilstein-journals.orgnih.gov These methods often rely on stereospecific substitution reactions and can be adapted for the synthesis of chiral sulfur-containing compounds. beilstein-journals.org The resolution of racemic mixtures using chiral derivatizing agents, a classical yet effective method, also remains a viable option for obtaining enantiomerically pure forms of this compound. wikipedia.org
Integration with Automated Synthesis and Continuous Flow Chemistry Platforms
The integration of chemical synthesis with automated and continuous flow platforms offers numerous advantages, including improved efficiency, safety, and scalability. For the production of this compound and its derivatives, these technologies hold significant promise.
Automated synthesis platforms can accelerate the discovery of new derivatives of this compound by enabling high-throughput screening of reaction conditions and catalysts. This can be particularly useful in optimizing the synthesis of complex molecules where this compound serves as a key building block.
Exploration of Photo- and Electrocatalytic Transformations
Photo- and electrocatalysis represent green and sustainable approaches to chemical synthesis, often enabling novel reactivity under mild conditions. The application of these techniques to the transformations of this compound and related thioethers is a burgeoning area of research.
Recent studies have demonstrated the use of aryl alkyl thioethers as precursors for alkyl radicals under electroreductive conditions, allowing for desulfurative C-H and C-C bond formation. researchgate.netchemrxiv.orgeventsair.com This approach offers a new way to utilize thioethers in synthesis, with high selectivity for C(sp3)-S bond cleavage. researchgate.netchemrxiv.org Electrocatalysis is seen as an ideal tool to unlock new reactivity and selectivity for thioethers, which have been relatively underexplored as starting materials in desulfurative transformations. eventsair.com
Photocatalysis has also been employed for the synthesis of thio-organic compounds. For example, the photocatalytic addition of H2S to propene has been shown to selectively produce propan-1-thiol. researchgate.net This principle could be extended to the synthesis of more complex thiols and thioethers. Furthermore, visible-light-mediated oxidative coupling reactions using organic photocatalysts are being investigated for various transformations. nih.gov The oxidation of thioethers to sulfoxides and sulfones, a common transformation, can also be influenced by photocatalytic methods, with studies showing that the reaction rates can be significantly affected by the choice of oxidant and reaction conditions. acs.org
Advanced Computational Methodologies for Reaction Pathway Elucidation and Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and for the rational design of catalysts and new synthetic pathways. For reactions involving this compound, computational studies can provide deep insights into the energetics and stereochemical outcomes.
DFT calculations have been successfully used to study the mechanisms of various reactions involving thiols and thioethers. For example, studies on the addition of thiols to olefins (thio-Michael addition) have shown that range-separated DFT functionals are necessary to accurately model the reaction and predict the stability of intermediates. acs.org This level of theoretical understanding is crucial for designing more efficient synthetic routes.
Computational methods are also employed to investigate the mechanisms of catalytic reactions, such as the metal-catalyzed synthesis of aryl thioethers. acsgcipr.org By modeling the entire catalytic cycle, researchers can identify rate-determining steps and design more active and selective catalysts. acsgcipr.org Furthermore, DFT studies are used to elucidate the mechanisms of photocatalytic and electrocatalytic reactions, helping to understand the role of radical intermediates and the factors controlling selectivity. researchgate.nettandfonline.com The application of these computational tools to the specific reactions of this compound will undoubtedly accelerate the development of new and improved synthetic methods.
Applications in Chemical Biology and Probe Development
The unique properties of the 4-fluorophenylthio moiety make this compound an interesting candidate for applications in chemical biology and for the development of chemical probes. The fluorine atom can serve as a useful label for 19F NMR studies, while the thioether linkage can be a site for specific chemical modifications or interactions.
Thioether-containing molecules have been developed as fluorescent probes to study thiol-mediated exchange reactions on the cell surface. acs.org These probes can be cleaved by cellular thiols like glutathione, leading to a change in fluorescence and allowing for the monitoring of cellular redox processes. acs.org The principles from these studies could be applied to design probes based on the this compound scaffold.
Furthermore, reactivity-based probes containing thiol groups have been designed to target and identify electrophilic natural products. researchgate.net By analogy, probes derived from this compound could be developed to target specific enzymes or receptors. The fluorophenyl group can enhance binding affinity and metabolic stability, making such probes valuable tools for drug discovery and for studying biological pathways. The development of thioether-based probes is an active area of research, with potential applications in understanding cellular redox homeostasis and drug resistance mechanisms. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
